molecular formula C8H6F3IN2O B1400057 3,3,3-trifluoro-N-(5-iodopyridin-2-yl)propanamide CAS No. 1483738-69-7

3,3,3-trifluoro-N-(5-iodopyridin-2-yl)propanamide

Cat. No.: B1400057
CAS No.: 1483738-69-7
M. Wt: 330.05 g/mol
InChI Key: XRSZHDOJZFXQRJ-UHFFFAOYSA-N
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Description

3,3,3-trifluoro-N-(5-iodopyridin-2-yl)propanamide is a useful research compound. Its molecular formula is C8H6F3IN2O and its molecular weight is 330.05 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis Techniques : Studies have explored the synthesis of various propanamide derivatives, including trifluoro compounds. For example, the reaction of trifluoromethylated ynamines with halogenating agents leads to the formation of 2-halo- and 2,2-dihalo-3,3,3-trifluoropropanamides (Mantani, Ishihara, Konno, & Yamanaka, 2001). Similarly, reactions of methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates with nucleophiles have been studied for the formation of various derivatives (Sokolov & Aksinenko, 2010).

Medicinal Chemistry and Pharmacology

  • Antinociceptive Activity : Certain propanamide derivatives have been synthesized and tested for their antinociceptive activity, showing varying levels of effectiveness (Önkol, Şahin, Yıldırım, Erol, & Ito, 2004).
  • Fungicidal Activities : Research has shown that certain trifluoroatrolactamide derivatives, synthesized via a one-pot Passerini/hydrolysis reaction sequence, possess broad-spectrum fungicidal activities (Yu, Zhu, Bian, Cui, Du, Li, & Zhao, 2014).

Synthesis of Complex Compounds

  • Formation of Complex Derivatives : The synthesis of complex compounds like 2′-deoxy-N3-(3,3,3-trifluoro-1-propenyl)uridine via unexpected Michael-type addition reactions has been documented (Chirakul & Sigurdsson, 2003).
  • Preparation of Ynamines : The preparation of N,N-dialkyl(3,3,3-trifluoro-1-propynyl)amines and their reactions with electrophilic reagents have been explored, leading to various fluorinated amides (Ishihara, Mantani, Konno, & Yamanaka, 2006).

Structural Analysis and Properties

Antimicrobial Activity

  • Antimicrobial Potential : Some propanamide derivatives have been synthesized and tested for their antimicrobial activity, showing notable effectiveness against various bacteria and fungi (Kaushik & Luxmi, 2017).

Properties

IUPAC Name

3,3,3-trifluoro-N-(5-iodopyridin-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3IN2O/c9-8(10,11)3-7(15)14-6-2-1-5(12)4-13-6/h1-2,4H,3H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRSZHDOJZFXQRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1I)NC(=O)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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